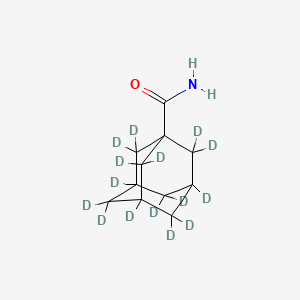

1-Adamantanecarboxamide-d15

描述

Structure

3D Structure

属性

分子式 |

C11H17NO |

|---|---|

分子量 |

194.35 g/mol |

IUPAC 名称 |

2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane-1-carboxamide |

InChI |

InChI=1S/C11H17NO/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H2,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D |

InChI 键 |

CKBZJTAMRPPVSR-BXSQCBKHSA-N |

同义词 |

Tricyclo[3.3.1.13,7]decane-1-carboxamide-d15 |

产品来源 |

United States |

Foundational & Exploratory

Applications of Adamantane Derivatives in Virology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane (B196018), a tricyclic hydrocarbon with a unique cage-like structure, and its derivatives have long been a cornerstone in the field of antiviral research. The inherent lipophilicity and rigidity of the adamantane scaffold make it an attractive pharmacophore for designing molecules that can interact with viral targets.[1][2][3] The first-generation adamantane derivatives, amantadine (B194251) and rimantadine (B1662185), were among the earliest synthetic antiviral drugs approved for the treatment and prophylaxis of influenza A virus infections.[1][3] While the emergence of resistant strains has limited their clinical use against influenza, the adamantane core continues to be a valuable platform for the development of novel antiviral agents with broader spectrums of activity.[1][2] This technical guide provides an in-depth overview of the applications of adamantane derivatives in virology, focusing on their mechanisms of action, quantitative antiviral activity, and the experimental protocols used for their evaluation.

Mechanisms of Antiviral Action

The antiviral mechanisms of adamantane derivatives are primarily centered on their ability to block viral ion channels, known as viroporins.[4][5][6] These channels are crucial for various stages of the viral life cycle, particularly entry and uncoating.

Influenza A Virus: M2 Proton Channel Inhibition

The most well-characterized mechanism of action for amantadine and rimantadine is the blockade of the M2 proton channel of the influenza A virus.[5][6] The M2 protein is a tetrameric ion channel embedded in the viral envelope that allows protons to flow from the endosome into the virion. This acidification is a critical step for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a process known as uncoating, which releases the viral genetic material into the cytoplasm for replication.[6] Adamantane derivatives bind to the transmembrane domain of the M2 protein, physically obstructing the channel and preventing proton influx.[7][8] This inhibition of uncoating effectively halts the viral replication cycle at an early stage.[6]

Coronaviruses: Targeting the Envelope (E) Protein Viroporin

Recent research has focused on the potential of adamantane derivatives against coronaviruses, including SARS-CoV-2.[9][10] The proposed mechanism of action is the blockade of the envelope (E) protein, which is believed to function as a viroporin, similar to the M2 protein in influenza.[4][11] The E protein forms an ion channel that is thought to be involved in virus assembly, budding, and pathogenesis.[4] By blocking this channel, adamantane derivatives may disrupt these processes and inhibit viral replication.[4][11] Some studies also suggest that amantadine can interfere with the lysosomal pathway by increasing the pH of lysosomes, which can in turn inhibit the activity of host cell proteases like Cathepsin L that are essential for viral entry.[12][13]

Quantitative Antiviral Activity

The in vitro antiviral efficacy of adamantane derivatives is typically quantified by determining the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which is the concentration of the compound required to inhibit viral replication by 50%. The cytotoxicity of the compounds is assessed by the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral compound.

Antiviral Activity Against Influenza A Virus

| Compound | Virus Strain | Cell Line | IC50 (µM) | Reference |

| Amantadine | A/ostrich/Denmark/725/96 (H5N2) | MDCK | 82 - >50 | [14][15] |

| Amantadine | A/PR/8/34 (H1N1) | MDCK | >50 | [15] |

| Amantadine | NWS/33 (H1N1) | MDCK | >50 | [15] |

| Amantadine | Suita/1/89 (H1N1) | MDCK | >50 | [15] |

| Amantadine | Kitakyushu/159/93 (H3N2) | MDCK | >50 | [15] |

| Rimantadine | A/Soloman Island/3/2006 (H1N1) | - | 0.02 (EC50) | [15] |

Antiviral Activity Against SARS-CoV-2

| Compound | Virus Variant | Cell Line | IC50/EC50 (µM) | CC50 (µM) | SI | Reference |

| Amantadine | WA1/2020 | Vero E6 | 116 | >1420 | 12.2 | [16] |

| Amantadine | WA1/2020 | Huh7.5 | 118 | >1420 | >12 | [16] |

| Amantadine | WA1/2020 | A549-hACE2 | 80 | >1420 | >17.8 | [16] |

| Amantadine | Omicron | Vero E6 T/A | 106 | - | - | [10] |

| Amantadine | - | Vero E6 | 83-119 | >500 | - | [17] |

| Rimantadine | WA1/2020 | Vero E6 | 36 | 623 | 17.3 | [16] |

| Rimantadine | WA1/2020 | Huh7.5 | 26 | 623 | 24 | [16] |

| Rimantadine | WA1/2020 | A549-hACE2 | 70 | 623 | 8.9 | [16] |

| Rimantadine | Omicron | Vero E6 T/A | 17.8 | - | - | [10] |

| Memantine | WA1/2020 | Vero E6 | 80 | 611 | 7.6 | [16] |

| Memantine | WA1/2020 | Huh7.5 | 86 | 611 | 7.1 | [16] |

| Memantine | WA1/2020 | A549-hACE2 | 70 | 611 | 8.7 | [16] |

| Compound 3F4 | - | Vero CCL-81 | 0.32 | >1000 | >3125 | [17] |

Applications in Other Viral Infections

Human Immunodeficiency Virus (HIV)

The classical adamantane derivatives, amantadine and rimantadine, do not exhibit significant activity against HIV.[18][19] However, novel adamantane-containing compounds have been developed that show promise. For instance, a compound named "Amant," which consists of an adamantane derivative linked to a polyanionic matrix, has been shown to inhibit HIV-1 replication by blocking an early step in the replication cycle, possibly viral entry.[18][19] This compound was found to have an IC50 of 2-6 µg/mL against HIV-1.[19] Other studies have explored adamantane-substituted thioureas as potential inhibitors of HIV reverse transcriptase, though with limited success.[3]

Hepatitis C Virus (HCV)

Amantadine has been investigated for the treatment of chronic hepatitis C, often in combination with interferon-alpha and ribavirin.[20][21] However, systematic reviews of clinical trials have concluded that amantadine does not provide a significant benefit in achieving a sustained virological response.[20][21] Some studies suggest that amantadine may have a modest effect on normalizing alanine (B10760859) aminotransferase (ALT) levels, but its overall efficacy in treating HCV is considered low.[20]

Experimental Protocols

The evaluation of the antiviral activity of adamantane derivatives involves a series of standardized in vitro assays.

Plaque Reduction Assay

This is a gold standard method for quantifying infectious virus and determining the antiviral activity of a compound.[8][18]

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) in 6- or 12-well plates.

-

Virus stock of known titer.[22]

-

Adamantane derivatives at various concentrations.[22]

-

Serum-free cell culture medium (e.g., DMEM).

-

Overlay medium (e.g., 2X DMEM containing 1.2% Avicel or agarose).

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol).[22]

Procedure:

-

Seed host cells in 12-well plates and incubate overnight to form a confluent monolayer.[18]

-

Wash the cell monolayer with phosphate-buffered saline (PBS).[22]

-

Prepare serial dilutions of the virus stock in serum-free medium.

-

Infect the cells with the diluted virus for 1-2 hours at 37°C to allow for viral adsorption.[8]

-

Remove the virus inoculum and wash the cells with PBS.[22]

-

Prepare the overlay medium containing different concentrations of the adamantane derivative.

-

Add the overlay medium to each well and incubate at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days for influenza).[22]

-

Fix the cells with a 10% formalin solution.

-

Remove the overlay and stain the cells with crystal violet solution.[22]

-

Gently wash the plates with water and allow them to dry.[22]

-

Count the number of plaques in each well. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no drug).[22]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to determine the cytotoxicity of a compound by measuring the metabolic activity of cells.[3][23][24]

Materials:

-

Host cells seeded in a 96-well plate.[22]

-

Adamantane derivatives at various concentrations.[22]

-

Cell culture medium.[22]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[22][23]

-

Solubilization solution (e.g., DMSO or acidified isopropanol).[22][23]

Procedure:

-

Seed cells in a 96-well plate and incubate overnight.[24]

-

Treat the cells with serial dilutions of the adamantane derivative and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).[22]

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[22][24]

-

Carefully remove the medium without disturbing the formazan (B1609692) crystals.[22]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[22][24]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[24]

-

The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[22]

Conclusion and Future Directions

Adamantane derivatives have played a pivotal role in the history of antiviral drug discovery and continue to be a promising scaffold for the development of new therapeutic agents. While resistance has curtailed the use of first-generation adamantanes against influenza, ongoing research is focused on synthesizing novel derivatives with improved efficacy and a broader spectrum of activity. The potential of these compounds against emerging viruses like SARS-CoV-2 highlights the continued relevance of the adamantane core in virology research. Future studies will likely focus on elucidating the precise molecular interactions between adamantane derivatives and their viral targets, exploring their potential against a wider range of viruses, and optimizing their pharmacokinetic and pharmacodynamic properties to develop the next generation of potent and broad-spectrum antiviral drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amantadine inhibits known and novel ion channels encoded by SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What are M2 protein inhibitors and how do they work? [synapse.patsnap.com]

- 7. How amantadine and rimantadine inhibit proton transport in the M2 protein channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural investigation of rimantadine inhibition of the AM2-BM2 chimera channel of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Amantadine disrupts lysosomal gene expression: A hypothesis for COVID19 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring polycyclic scaffolds as adamantane replacements in M2 channel inhibitors of Influenza A virus | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 17. Discovery of novel aminoadamantane derivatives with potent anti-SARS-CoV-2 activity | BioWorld [bioworld.com]

- 18. Inhibition of HIV-1 replication by newly developed adamantane-containing polyanionic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. [HIV-inhibiting activity of polyanion matrices and related substances containing adamantane and norbornene pharmacophores] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Amantadine inhibits hepatitis A virus internal ribosomal entry site-mediated translation in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Plasma Sample Preparation Using 1-Adamantanecarboxamide-d15

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of plasma samples for bioanalytical analysis, specifically focusing on methods where 1-Adamantanecarboxamide-d15 is utilized, likely as an internal standard (IS) for quantitative analysis of a structurally similar analyte. The following protocols are foundational and can be adapted based on the specific physicochemical properties of the target analyte and the sensitivity requirements of the analytical method (e.g., LC-MS/MS).

Introduction

Effective sample preparation is a critical step in the bioanalytical workflow to ensure accurate and reproducible quantification of analytes in complex biological matrices like plasma. The primary goals of sample preparation are to remove interfering substances such as proteins and phospholipids, concentrate the analyte of interest, and transfer the analyte into a solvent compatible with the analytical instrument. This compound, as a deuterated analog, is an ideal internal standard as it co-elutes with the unlabeled analyte and experiences similar matrix effects and extraction recovery, thus providing reliable correction for variations during sample processing.

Three common and effective techniques for plasma sample preparation are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the desired level of sample cleanup, analyte concentration, and throughput requirements.

Section 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the majority of proteins from plasma samples. It is often used in high-throughput screening environments due to its simplicity and ease of automation.

Application Notes:

-

Principle: A water-miscible organic solvent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to disrupt the hydration shell of proteins, causing them to precipitate.

-

Advantages: Fast, cost-effective, and requires minimal method development.

-

Disadvantages: May result in less clean extracts compared to LLE or SPE, potentially leading to matrix effects. Co-precipitation of the analyte with proteins can occur.

-

Considerations: The ratio of precipitation solvent to plasma is a critical parameter that needs optimization, with common ratios being 3:1 or 4:1 (v/v). Acetonitrile generally produces cleaner supernatants than methanol. The addition of a small amount of acid (e.g., formic acid) to the precipitation solvent can improve the recovery of some analytes.

Experimental Protocol: Protein Precipitation

-

Sample Thawing: Thaw frozen plasma samples at room temperature or in a water bath set to room temperature. Vortex mix gently to ensure homogeneity.

-

Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specific volume (e.g., 10 µL) of the 1-Adamantanecarbox

Troubleshooting & Optimization

Technical Support Center: Stability of 1-Adamantanecarboxamide-d15 in Biological Samples

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Adamantanecarboxamide-d15 in biological samples. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for using a deuterated form of 1-Adamantanecarboxamide?

A1: The primary reason for using this compound is to enhance its metabolic stability.[1][2][3] The replacement of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), strengthens the chemical bonds (C-D vs. C-H).[1] This is due to the greater mass of deuterium, which results in a lower vibrational frequency and zero-point energy of the C-D bond.[1] Many metabolic reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond.[1][4] The stronger C-D bond is more difficult to break, which can significantly slow down the rate of metabolism. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).[1]

Q2: What are the expected benefits of improved metabolic stability for this compound?

A2: Improving the metabolic stability of this compound can lead to several therapeutic advantages, including:

-

Increased Half-Life (t½): A slower rate of metabolism means the drug remains in the body for a longer period.

-

Greater Drug Exposure (AUC): A longer half-life and reduced clearance can result in a higher overall exposure to the drug.

-

Reduced Dosing Frequency: Drugs that persist longer in the system may be administered less often, improving patient compliance.

-

Lower Pill Burden: Enhanced exposure might allow for smaller doses to achieve the same therapeutic effect.[1]

-

Reduced Formation of Toxic Metabolites: By slowing down metabolism at specific sites, deuteration can reduce the formation of potentially toxic byproducts.[3]

Q3: Where is this compound likely to be metabolized?

A3: While specific metabolic pathways for this compound are not extensively documented, the adamantane (B196018) moiety itself is susceptible to metabolism. Cytochrome P450 enzymes can hydroxylate the adamantane ring at various positions. The carboxamide group may also be subject to hydrolysis by plasma esterases, amidases, or proteases, although amides are generally more stable than esters.[5][6] The deuteration in this compound is intended to slow down these metabolic processes.

Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms in a biological sample?

A4: Isotopic exchange, or the loss of deuterium for hydrogen, is a potential concern, especially if the deuterium atoms are located on heteroatoms like oxygen (-OD) or nitrogen (-ND), or on a carbon adjacent to a carbonyl group.[7] The stability of the deuterium label is also influenced by the pH of the solution, with acidic or basic conditions potentially catalyzing the exchange.[7] For this compound, the deuterium atoms are on the adamantane ring, which are generally stable. However, it is crucial to assess the isotopic stability during method development.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed in plasma samples.

| Possible Cause | Troubleshooting Step |

| Enzymatic Degradation | Plasma contains various enzymes like esterases and amidases that can hydrolyze the carboxamide bond.[6] |

| 1. Inhibit Enzyme Activity: Add broad-spectrum enzyme inhibitors such as sodium fluoride (B91410) (for esterases) to the plasma samples immediately after collection. | |

| 2. Optimize Sample pH: Maintain the sample pH within a neutral range (e.g., pH 7.4) to minimize pH-dependent degradation. | |

| 3. Control Temperature: Keep samples on ice during processing and store them at -80°C to minimize enzymatic activity. | |

| Chemical Instability | The compound may be unstable at the pH or temperature of the biological matrix. |

| 1. pH Stability Profile: Assess the stability of the compound in buffers of varying pH to identify the optimal pH range for stability. | |

| 2. Temperature Stress Testing: Evaluate the stability at different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C) to determine appropriate handling and storage conditions. |

Issue 2: Inconsistent quantification of this compound across different sample batches.

| Possible Cause | Troubleshooting Step |

| Matrix Effects in LC-MS/MS Analysis | Components in the biological matrix can interfere with the ionization of the analyte, leading to ion suppression or enhancement.[7] |

| 1. Matrix Factor Evaluation: Prepare samples by spiking the analyte into at least six different sources of blank matrix to assess the variability of the matrix effect.[8] | |

| 2. Optimize Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) instead of simple protein precipitation to remove interfering matrix components. | |

| 3. Use a Stable Isotope Labeled Internal Standard: If not already in use, a stable isotope-labeled internal standard is the best choice to compensate for matrix effects.[9] | |

| Adsorption to Labware | The compound may adsorb to the surface of plastic or glass tubes, leading to variable recovery. |

| 1. Use Low-Binding Tubes: Utilize polypropylene (B1209903) or other low-binding microcentrifuge tubes and pipette tips. | |

| 2. Silanize Glassware: If glassware must be used, silanize it to reduce active sites for adsorption. | |

| 3. Optimize Solvent Conditions: Include a small percentage of an organic solvent or a surfactant in the sample diluent to reduce non-specific binding. |

Data Presentation

The following tables present hypothetical stability data for this compound in human plasma under various storage conditions. These tables are for illustrative purposes to guide researchers in their experimental design.

Table 1: Short-Term Stability of this compound (1 µM) in Human Plasma

| Storage Temperature | Incubation Time (hours) | Mean % Remaining (± SD) |

| Room Temperature (~25°C) | 0 | 100 |

| 2 | 95.2 ± 3.1 | |

| 4 | 88.7 ± 4.5 | |

| 8 | 79.1 ± 5.2 | |

| 24 | 60.3 ± 6.8 | |

| Refrigerated (4°C) | 0 | 100 |

| 24 | 98.5 ± 2.5 | |

| 48 | 96.1 ± 3.0 | |

| 72 | 92.4 ± 3.8 |

Table 2: Freeze-Thaw Stability of this compound (1 µM) in Human Plasma

| Freeze-Thaw Cycle | Mean % Remaining (± SD) |

| Cycle 1 | 99.1 ± 2.1 |

| Cycle 2 | 97.8 ± 2.9 |

| Cycle 3 | 96.5 ± 3.4 |

Table 3: Long-Term Stability of this compound (1 µM) in Human Plasma at -80°C

| Storage Duration (Months) | Mean % Remaining (± SD) |

| 1 | 99.5 ± 1.8 |

| 3 | 98.2 ± 2.3 |

| 6 | 97.1 ± 2.7 |

| 12 | 95.9 ± 3.1 |

Experimental Protocols

Protocol 1: Plasma Stability Assay

This protocol outlines a method to determine the in vitro stability of this compound in plasma.

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare working solutions by diluting the stock solution in acetonitrile (B52724).

-

-

Incubation:

-

Pre-warm human plasma to 37°C.

-

Spike the test compound into the plasma to a final concentration of 1 µM (final DMSO concentration should be ≤ 0.25%).[5]

-

Incubate the samples at 37°C.

-

-

Sampling and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the incubation mixture.[5]

-

Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Vortex the samples and centrifuge to precipitate proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

-

Determine the half-life (t½) by plotting the natural logarithm of the percent remaining against time.[10]

-

Mandatory Visualization

Caption: Workflow for assessing the stability of this compound in biological samples.

Caption: Hypothesized metabolic pathways for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. Plasma Stability Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. Plasma Stability Assay | Domainex [domainex.co.uk]

Validation & Comparative

Comparative Analysis of 1-Adamantanecarboxamide-d15 and Alternative Deuterated Reference Standards

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Internal Standard for Adamantane (B196018) Analogs

In the quantitative analysis of adamantane derivatives, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable results, particularly in complex matrices. This guide provides a comparative overview of the 1-Adamantanecarboxamide-d15 reference standard and its common alternatives, Amantadine-d15, Rimantadine-d4, and Memantine-d6. The selection of an appropriate internal standard is paramount for correcting variability in sample preparation and instrument response, thereby ensuring the integrity of analytical data.

Performance and Specifications Comparison

The suitability of a deuterated internal standard is primarily determined by its chemical purity and isotopic enrichment. High chemical purity ensures that no impurities interfere with the analyte signal, while high isotopic enrichment minimizes signal overlap from the unlabeled analyte. The following table summarizes the typical specifications for this compound and its alternatives, based on commercially available data. While a specific Certificate of Analysis (CoA) for this compound is not publicly available, the data for its closely related precursor, Amantadine-d15, provides a strong reference point.

| Reference Standard | Molecular Formula | Molecular Weight ( g/mol ) | Typical Chemical Purity | Typical Isotopic Enrichment |

| This compound | C₁₁H₂D₁₅NO | 194.35 | >98% (by GC for Amantadine-d15)[1] | 98.50% (for Amantadine-d15)[1] |

| Amantadine-d15 | C₁₀H₂D₁₅N | 166.34 | 98.13% (by GC)[1] | 98.50%[1] |

| Rimantadine-d4 Hydrochloride | C₁₂H₁₇D₄N·HCl | 219.79 | >95% (by HPLC)[2][3] | Not specified |

| Memantine-d6 Hydrochloride | C₁₂H₁₅D₆N·HCl | 221.80 | >98% | ≥97 atom % D |

Note: Data for this compound is inferred from its precursor, Amantadine-d15, and general supplier specifications.

Experimental Protocols for Quality Assessment

The characterization of deuterated reference standards relies on a combination of chromatographic and spectroscopic techniques to confirm identity, purity, and isotopic enrichment.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for non-volatile and thermally labile adamantane derivatives.

-

Instrumentation: HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. The specific gradient profile should be optimized to achieve separation of the main compound from any impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the analyte has maximum absorbance (typically low UV for adamantane derivatives without a strong chromophore).

-

Sample Preparation: Dissolve the reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a working concentration (e.g., 100 µg/mL).

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for determining the isotopic distribution and confirming the molecular weight of the deuterated standard.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable inlet system (e.g., direct infusion or LC).

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for adamantane amines and amides.

-

Analysis:

-

Acquire a full-scan mass spectrum of the deuterated standard.

-

Determine the m/z of the protonated molecule [M+H]⁺.

-

Analyze the isotopic cluster to determine the distribution of deuterated species (M, M+1, M+2, etc.).

-

Calculate the isotopic enrichment by comparing the relative intensities of the mass isotopologues, correcting for the natural isotopic abundance of the unlabeled compound.[4][5][6]

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the structure of the molecule and the positions of deuterium (B1214612) labeling.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve an appropriate amount of the standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis:

-

¹H NMR: The absence or significant reduction of signals at specific chemical shifts compared to the unlabeled analog confirms the positions of deuteration.

-

¹³C NMR: The carbon spectrum confirms the adamantane cage structure. The signals of deuterated carbons will be split into multiplets due to C-D coupling.

-

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the experimental protocols for assessing the quality of a deuterated reference standard.

Conclusion

The selection of a deuterated internal standard requires careful consideration of its chemical purity and isotopic enrichment to ensure the accuracy and reliability of quantitative bioanalytical methods. While this compound is a suitable choice, its alternatives, such as Amantadine-d15, Rimantadine-d4, and Memantine-d6, also offer viable options depending on the specific analyte and analytical method. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific purity and enrichment data. The experimental protocols outlined in this guide provide a robust framework for the in-house verification of the quality of these critical reference materials.

References

- 1. file.chemscene.com [file.chemscene.com]

- 2. Rimantadine-d4 Hydrochloride | LGC Standards [lgcstandards.com]

- 3. Amantadine-d15 Hydrochloride | LGC Standards [lgcstandards.com]

- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

The Gold Standard: Why a Stable Isotope-Labeled Internal Standard is Crucial for Accurate LC-MS/MS Analysis

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative LC-MS/MS analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of quantification strategies, highlighting the superior performance of stable isotope-labeled internal standards (SIL-IS) over alternatives like analog internal standards and external calibration. Supported by experimental data, this guide will demonstrate why SIL-IS are considered the "gold standard" in regulated bioanalysis and other applications demanding robust and reliable results.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for its sensitivity and selectivity. However, the accuracy of quantification can be compromised by several factors, including variability in sample preparation, instrument response, and matrix effects.[1] An internal standard (IS) is a compound of known concentration added to samples to correct for these variations.[2] A SIL-IS is a form of the analyte where one or more atoms have been replaced by a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[1] This subtle modification makes it distinguishable by the mass spectrometer while being chemically and physically almost identical to the analyte.[3] This near-identical behavior is the key to its effectiveness in compensating for analytical variability.

The Principle of Correction: Why SIL-IS Excels

The fundamental advantage of a SIL-IS lies in its ability to mimic the analyte throughout the entire analytical workflow. Because it shares the same physicochemical properties, it experiences the same degree of loss during sample extraction, the same retention time in the chromatography system, and, most importantly, the same extent of ion suppression or enhancement in the mass spectrometer's ion source.[1] By calculating the ratio of the analyte's signal to the SIL-IS's signal, these variations are effectively normalized, leading to highly accurate and precise quantification.[3]

Comparative Performance Data

Experimental data consistently demonstrates the superior performance of SIL-IS in terms of accuracy and precision compared to other quantification methods.

SIL-IS vs. Analog Internal Standard

An analog internal standard is a compound that is structurally similar but not identical to the analyte. While it can correct for some variability, its different physicochemical properties can lead to differences in extraction recovery and ionization response.

The following table summarizes the performance of an LC-MS/MS method for the quantification of the immunosuppressant drug everolimus (B549166) using both a stable isotope-labeled internal standard (everolimus-d4) and a structural analog internal standard (32-desmethoxyrapamycin).[4]

| Performance Metric | SIL-IS (Everolimus-d4) | Analog IS (32-desmethoxyrapamycin) |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |

| Analytical Recovery (Accuracy) | 98.3% - 108.1% | 98.3% - 108.1% |

| Total Coefficient of Variation (Precision) | 4.3% - 7.2% | 4.3% - 7.2% |

| Correlation with Reference Method (Slope) | 0.95 | 0.83 |

| Correlation Coefficient (r) | > 0.98 | > 0.98 |

While both internal standards provided acceptable performance in this study, the SIL-IS demonstrated a more favorable comparison with an independent LC-MS/MS method, as indicated by the slope closer to 1.0.[4]

In another study on the anticancer agent Kahalalide F, the use of a SIL-IS resulted in a significant improvement in both precision and accuracy compared to a structural analog. The mean bias was reduced from -3.2% with the analog IS to a negligible 0.3% with the SIL-IS, and the variance was significantly lower.[5]

SIL-IS vs. External Standard

External standard calibration involves creating a calibration curve from a set of standards containing the analyte at known concentrations, prepared in a clean solvent. This method is highly susceptible to matrix effects and variations in sample preparation, as the standards are not subjected to the same matrix as the unknown samples.

The data below from a study on the mycotoxin Ochratoxin A (OTA) in flour highlights the significant impact of matrix effects when using an external standard method compared to an isotope dilution method (a form of SIL-IS).[6]

| Quantification Method | Accuracy (% of Certified Value) |

| External Standard Calibration | 62% - 82% (18-38% lower) |

| Isotope Dilution (SIL-IS) | 94% - 100% |

The external calibration method consistently underestimated the concentration of OTA by 18-38% due to matrix suppression effects.[6] In contrast, the isotope dilution method provided accurate results that fell within the expected range of the certified reference material.[6]

Experimental Protocols

To illustrate the practical application, a detailed experimental protocol for a typical bioanalytical LC-MS/MS assay using a SIL-IS is provided below.

General Bioanalytical LC-MS/MS Workflow with SIL-IS

Detailed Protocol: Quantification of a Drug in Human Plasma

This protocol is a representative example and may require optimization for specific analytes and matrices.

1. Preparation of Stock and Working Solutions

-

Analyte and SIL-IS Stock Solutions: Accurately weigh a known amount of the analyte and SIL-IS reference materials. Dissolve each in an appropriate solvent (e.g., methanol) to create concentrated stock solutions (e.g., 1 mg/mL).

-

Calibration Standard and Quality Control (QC) Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water). These will be used to spike into blank plasma to create calibration standards and QCs.

-

SIL-IS Working Solution: Dilute the SIL-IS stock solution to a fixed concentration (e.g., 100 ng/mL) in the same solvent. This solution will be added to all samples, standards, and QCs.

2. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma (blank for standards and QCs, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the SIL-IS working solution to each tube (except for double blank samples).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex each tube for 1 minute to ensure thorough mixing.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis

-

LC System: A suitable UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), positive or negative mode as appropriate for the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize at least two transitions for the analyte (quantifier and qualifier) and one for the SIL-IS.

-

4. Data Processing and Quantification

-

Integrate the peak areas of the analyte and the SIL-IS in the chromatograms.

-

For each sample, calculate the peak area ratio of the analyte to the SIL-IS.

-

Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the analyte for the calibration standards. Use a linear regression model with appropriate weighting (e.g., 1/x²).

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of a stable isotope-labeled internal standard is a powerful strategy to significantly enhance the accuracy, precision, and robustness of quantitative LC-MS/MS methods. By co-eluting and exhibiting nearly identical behavior to the analyte during sample preparation and analysis, a SIL-IS effectively compensates for a wide range of experimental variabilities, most notably matrix effects. The experimental data clearly demonstrates that this approach yields more reliable and accurate results compared to using structural analogs or external standard calibration. For researchers, scientists, and drug development professionals in regulated environments or any field where data integrity is paramount, the adoption of stable isotope-labeled internal standards is not just a best practice, but a necessity for achieving the highest quality quantitative data.

References

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. lcms.cz [lcms.cz]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]

Evaluating Linearity and Recovery in Bioanalytical Methods: A Comparison of Deuterated vs. Non-Deuterated Internal Standards for Adamantane Analogs

In the rigorous landscape of bioanalysis, particularly within drug development and clinical research, the precision and accuracy of quantitative methods are paramount. The use of an internal standard (IS) is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, compensating for variability in sample preparation and instrument response. This guide provides a comparative evaluation of two distinct approaches for the quantification of adamantane-based compounds: one employing a deuterated internal standard (Amantadine-d15) and the other a non-deuterated, structurally analogous internal standard (Desloratadine).

This comparison will delve into the critical performance metrics of linearity and recovery, supported by experimental data from published studies. The objective is to provide researchers, scientists, and drug development professionals with a clear understanding of the impact of internal standard selection on assay performance.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard

The following tables summarize the linearity and recovery data from two separate validated bioanalytical methods for the quantification of amantadine (B194251) in human plasma. Method 1 utilizes Amantadine-d15, a deuterated analog of the analyte, while Method 2 employs Desloratadine, a structurally similar but non-isotopically labeled compound, as the internal standard.

Table 1: Linearity Parameters

| Parameter | Method 1: Amantadine with Amantadine-d15 IS | Method 2: Amantadine with Desloratadine IS |

| Analyte | Amantadine | Amantadine |

| Internal Standard | Amantadine-d15 | Desloratadine |

| Linearity Range | 50 – 1500 ng/mL[1][2] | 3.9 – 1000 ng/mL[3] |

| Correlation Coefficient (r²) | > 0.995[1][2] | Not explicitly stated, but described as "good linearity" |

Table 2: Recovery and Precision Data

| Parameter | Method 1: Amantadine with Amantadine-d15 IS | Method 2: Amantadine with Desloratadine IS |

| Analyte Recovery | Within acceptable limits (not quantified)[1][2] | Approximately 70%[3] |

| Internal Standard Recovery | Within acceptable limits (not quantified)[1][2] | Not explicitly stated |

| Intra-day Precision (%RSD) | < 8.0%[1][2] | < 8.43%[3] |

| Inter-day Precision (%RSD) | < 8.0%[1][2] | < 10.59%[3] |

Experimental Protocols

Method 1: Quantification of Amantadine using a Deuterated Internal Standard (Amantadine-d15)

This method outlines a typical workflow for the analysis of amantadine in human plasma using a deuterated internal standard.

-

Sample Preparation:

-

Plasma samples are pretreated by protein precipitation using acetonitrile.

-

Amantadine-d15 is used as the internal standard.

-

-

Chromatographic Conditions:

-

Mass Spectrometry Detection:

Method 2: Quantification of Amantadine using a Non-Deuterated Internal Standard (Desloratadine)

This method details the quantification of amantadine in human plasma using a structurally analogous, non-deuterated internal standard.

-

Sample Preparation:

-

Human plasma (0.2 mL) is alkalinized with 100 µL of 3M sodium hydroxide.

-

Liquid-liquid extraction is performed with 1 mL of n-hexane containing 1% isopropanol (B130326) and 10% dichloromethane.

-

The sample is vortex-mixed for 3 minutes and centrifuged at 14,000 rpm for 5 minutes.

-

The supernatant is evaporated to dryness and the residue is reconstituted in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Thermo Hypersil-HyPURITY C18 reversed-phase column (150 mm x 2.1 mm i.d., 5 µm)[3]

-

Mobile Phase: Methanol-acetonitrile-20 mM ammonium (B1175870) acetate (B1210297) (45:10:45, v/v/v) containing 1% acetic acid (pH 4.0)[3]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive selective ion monitoring (SIM) mode[3]

-

Visualizing the Methodologies

To further elucidate the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.

Caption: Workflow for Amantadine analysis using a deuterated IS.

Caption: Workflow for Amantadine analysis using a non-deuterated IS.

Discussion

The data presented highlights the advantages of using a deuterated internal standard, such as Amantadine-d15, for the bioanalysis of adamantane (B196018) derivatives. While both methods demonstrate acceptable linearity and precision for their intended applications, the use of a deuterated IS is generally considered the gold standard in quantitative mass spectrometry.

The rationale for this preference lies in the near-identical physicochemical properties of the deuterated IS and the analyte. This ensures that they behave similarly during sample extraction, chromatography, and ionization, leading to more effective compensation for any variations in these steps. Consequently, methods employing deuterated internal standards often exhibit superior accuracy and precision.

In contrast, non-deuterated, structural analog internal standards like Desloratadine may have different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte. These differences can lead to less accurate correction for experimental variability and potentially impact the overall robustness of the method.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。